
3,5-DI-Tert-butylaniline hydrochloride
Overview
Description
3,5-DI-Tert-butylaniline hydrochloride is a substituted aniline derivative featuring two bulky tert-butyl groups at the 3 and 5 positions of the aromatic ring. The tert-butyl substituents confer significant steric hindrance, which influences its reactivity, solubility, and applications in organic synthesis. This compound is frequently utilized as a precursor in the synthesis of naphthalene diimide (NDI) derivatives, where its steric bulk prevents unwanted side reactions and stabilizes intermediates .
Preparation Methods
Classical Friedel-Crafts Alkylation Approach
The Friedel-Crafts alkylation remains a cornerstone for synthesizing 3,5-di-tert-butylaniline. In this method, aniline undergoes sequential alkylation with tert-butyl chloride in the presence of a Lewis acid catalyst, typically aluminum chloride (AlCl₃). The reaction proceeds via electrophilic aromatic substitution, where the tert-butyl group is directed to the meta positions due to steric and electronic effects .
Reaction Mechanism and Conditions
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Monoalkylation : An initial alkylation at the para position forms 4-tert-butylaniline. However, under excess tert-butyl chloride and prolonged reaction times, further alkylation occurs at the 3- and 5-positions.
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Dialkylation : The second tert-butyl group is introduced under reflux conditions (80–120°C) in dichloromethane or carbon disulfide. The use of AlCl₃ (1.2–2.0 equivalents) ensures complete conversion .
Optimization Insights :
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Solvent Choice : Polar aprotic solvents (e.g., dichloromethane) enhance reaction rates by stabilizing the AlCl₃-tert-butyl chloride complex.
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Temperature Control : Elevated temperatures (>100°C) favor dialkylation but risk over-alkylation to tri-substituted byproducts .
Yield and Purification :
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Crude yields range from 45–60%, with recrystallization from ethanol or hexane improving purity to >95% .
Catalytic Alkylation Using Isobutylene
Industrial-scale production often employs gaseous isobutylene as the alkylating agent, bypassing the need for tert-butyl chloride. This method leverages acid catalysts (e.g., HZSM-5 zeolites) in fixed-bed reactors to achieve high selectivity for 3,5-di-substitution .
Process Parameters
Parameter | Optimal Range | Impact on Selectivity |
---|---|---|
Temperature | 160–180°C | Higher temps favor dialkylation |
Pressure | 500–1500 psi | Prevents isobutylene vaporization |
Molar Ratio (Aniline:Isobutylene) | 2:1–10:1 | Excess aniline minimizes N-alkylation |
Space Velocity (LHSV) | 0.05–0.5 h⁻¹ | Lower velocities enhance contact time |
Performance Metrics :
Industrial-Scale Production Methods
Modern facilities utilize continuous-flow reactors to improve efficiency and reduce byproducts. Key advancements include:
Continuous-Flow Alkylation
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Reactor Design : Tubular reactors with integrated AlCl₃ injection ports ensure uniform mixing.
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In-Line Purification : Distillation columns separate unreacted aniline and tert-butyl chloride, achieving >90% purity post-reaction.
Economic Considerations :
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Catalyst Recycling : AlCl₃ recovery systems reduce costs by 30–40%.
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Waste Management : Neutralization of acidic byproducts with NaOH minimizes environmental impact .
Hydrochloride Salt Formation
The free base is converted to 3,5-di-tert-butylaniline hydrochloride via acidification with hydrogen chloride (HCl).
Protocol for Salt Formation
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Dissolution : 3,5-Di-tert-butylaniline is dissolved in anhydrous diethyl ether or ethanol .
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Acid Addition : HCl gas is bubbled through the solution until precipitation is complete (pH ≈ 2–3).
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Crystallization : The precipitate is filtered and recrystallized from ethanol/water (3:1 v/v) .
Yield and Purity :
Comparative Analysis of Synthesis Routes
Method | Catalyst | Temperature (°C) | Yield (%) | Purity (%) | Scalability |
---|---|---|---|---|---|
Friedel-Crafts | AlCl₃ | 80–120 | 45–60 | 95 | Lab-scale |
Isobutylene Alkylation | HZSM-5 Zeolite | 160–180 | 68–72 | 90 | Industrial |
Continuous-Flow | AlCl₃ | 100–130 | 75–80 | 92 | Pilot-scale |
Key Findings :
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The Friedel-Crafts method offers high purity but suffers from moderate yields and AlCl₃ waste .
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Isobutylene alkylation achieves better scalability but requires stringent pressure control .
Recent Advances and Alternative Methods
Palladium-Catalyzed C–N Coupling
While primarily used for functionalizing pre-existing tert-butylaniline derivatives, Buchwald-Hartwig amination has been explored for synthesizing analogues. For example, Pd(OAc)₂/XPhos catalysts enable coupling with aryl halides, though yields for 3,5-di-tert-butylaniline remain suboptimal (≤50%) .
Green Chemistry Approaches
Scientific Research Applications
Scientific Research Applications
1. Medicinal Chemistry
The compound has shown potential in drug development due to its ability to interact with various biological targets, including enzymes and receptors. Its lipophilic nature allows for better cellular penetration, making it a candidate for developing therapeutics aimed at specific biological pathways.
Case Study: Antimicrobial Activity
Research has indicated that derivatives of 3,5-di-tert-butylaniline exhibit antimicrobial properties. In one study, compounds derived from this structure demonstrated significant activity against both Gram-positive and Gram-negative bacteria, suggesting its potential as a broad-spectrum antimicrobial agent .
Compound | MIC (µg/ml) | Activity Type |
---|---|---|
D19 | 4-8 | Gram-positive |
E23 | 2-4 | Gram-positive |
D19 | 16 | Gram-negative |
E23 | 8-32 | Gram-negative |
2. Coordination Chemistry
3,5-Di-tert-butylaniline hydrochloride can act as a ligand in coordination chemistry, forming complexes with various metal ions. Its ability to form stable complexes is attributed to the presence of the amino group, which can coordinate with metal centers.
3. Organic Synthesis
This compound serves as a building block for synthesizing more complex organic molecules. It has been utilized in reactions involving palladium-catalyzed cross-coupling techniques to create various derivatives with enhanced properties .
The biological activity of this compound is primarily attributed to its ability to form hydrogen bonds through its amino group. This property facilitates interactions with biological molecules, making it relevant in drug design. Studies have shown that modifications to the compound can significantly influence its bioactivity due to changes in lipophilicity and steric effects .
Comparative Analysis with Related Compounds
To understand the uniqueness of this compound, it is essential to compare it with structurally similar compounds:
Compound Name | Structure Features | Unique Aspects |
---|---|---|
3,5-Di-tert-butylphenol | Lacks amino group; contains hydroxyl | Used primarily as an antioxidant |
3,5-Di-tert-butylbenzaldehyde | Contains an aldehyde group | Primarily used in organic synthesis |
3,5-Di-tert-butylbenzoic acid | Contains a carboxylic acid group | Used in pharmaceuticals and as a reagent |
The combination of tert-butyl groups and an amino group in this compound allows for a broader range of chemical reactivity compared to these similar compounds.
Mechanism of Action
The mechanism by which 3,5-DI-Tert-butylaniline hydrochloride exerts its effects depends on its application. In chemical reactions, its bulky tert-butyl groups can influence the steric and electronic properties of the molecule, affecting reactivity and selectivity. In biological systems, it may interact with enzymes or receptors, altering their activity through competitive inhibition or allosteric modulation.
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Compounds
Substituent Effects on Reactivity and Stability
3,5-DI-Tert-butylaniline Hydrochloride vs. 2,6-Dimethylaniline Hydrochloride (Similarity: 0.85)
- Structural Differences : The tert-butyl groups in 3,5-DI-Tert-butylaniline provide greater steric hindrance compared to the methyl groups in 2,6-Dimethylaniline.
- Functional Impact : The tert-butyl groups reduce nucleophilic reactivity at the amine group, making this compound less reactive in electrophilic substitution reactions. This property is advantageous in controlled syntheses, such as the preparation of NDI chromophores, where selectivity is critical .
- Solubility : The tert-butyl groups enhance lipophilicity, likely reducing water solubility compared to 2,6-Dimethylaniline hydrochloride.
This compound vs. 3,3',5,5'-Tetramethylbenzidine Dihydrochloride (Similarity: 0.83)
- Structural Differences : The latter features two aromatic rings with methyl groups, whereas 3,5-DI-Tert-butylaniline has a single ring with tert-butyl substituents.
- Functional Impact : 3,3',5,5'-Tetramethylbenzidine dihydrochloride is commonly used in colorimetric assays due to its oxidative coupling properties. In contrast, this compound is tailored for steric stabilization in synthetic chemistry .
Comparison with Halogenated Aniline Derivatives
- Chlorphenoxamine Hydrochloride: This compound contains a chloro-substituted aromatic ring and a tertiary amine. Unlike this compound, chlorphenoxamine exhibits pharmacological activity (antihistaminic) and lower steric hindrance, enabling interactions with biological targets.
Table 1: Key Properties of this compound and Analogues
Compound | Molecular Weight (g/mol) | Substituents | Key Applications |
---|---|---|---|
3,5-DI-Tert-butylaniline HCl | ~273.8* | 3,5-di-tert-butyl | NDI synthesis, steric stabilization |
2,6-Dimethylaniline HCl | 159.6 | 2,6-dimethyl | Intermediate in dye chemistry |
3,3',5,5'-Tetramethylbenzidine HCl | 388.3 | 3,3',5,5'-tetramethyl | Colorimetric assays, biosensors |
Chlorphenoxamine HCl | 352.3 | Chloro, tertiary amine | Antihistaminic drug |
*Calculated based on molecular formula.
Stability and Analytical Considerations
- Stability in Synthesis : The tert-butyl groups in this compound likely enhance stability during high-temperature reactions, as evidenced by its use in overnight syntheses without decomposition .
- Chromatographic Behavior : Similar to dosulepin hydrochloride (a tricyclic antidepressant), this compound may require RP-HPLC methods for analysis due to its hydrophobicity .
Biological Activity
3,5-Di-tert-butylaniline hydrochloride is an organic compound derived from aniline, notable for its unique structure characterized by the substitution of hydrogen atoms at the 3 and 5 positions of the benzene ring with tert-butyl groups. This structural configuration enhances its lipophilicity and biological activity, making it a subject of interest in medicinal chemistry and various industrial applications.
Synthesis
The synthesis of this compound typically involves the alkylation of aniline with tert-butyl chloride, often in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction proceeds via a carbocation intermediate, allowing for effective introduction of tert-butyl groups onto the aniline structure. The following table summarizes key synthesis parameters:
Parameter | Details |
---|---|
Reactants | Aniline, tert-butyl chloride |
Catalyst | Aluminum chloride (Lewis acid) |
Reaction Conditions | Anhydrous environment |
Temperature Range | Typically room temperature |
Biological Activity
The biological activities of this compound stem from its ability to interact with various biological targets, including enzymes and receptors. Its lipophilic nature facilitates cellular penetration and interaction with intracellular targets. Some notable biological activities include:
- Enzyme Inhibition : Research indicates that this compound may inhibit specific enzymes involved in metabolic pathways, which could be relevant for drug development targeting metabolic disorders.
- Antimicrobial Properties : Studies have shown that derivatives of 3,5-di-tert-butylaniline exhibit antimicrobial activity against both Gram-positive and Gram-negative bacteria. This is particularly significant in the context of developing new antibiotics.
- Calmodulin Interaction : The compound has been explored for its potential to inhibit calmodulin-dependent kinases, which play a critical role in various cellular processes, including insulin signaling.
Structure-Activity Relationship (SAR)
The structure-activity relationship studies highlight how modifications to the molecular structure can influence biological activity. For example:
- The presence of tert-butyl groups enhances lipophilicity and may improve binding affinity to target proteins.
- Variations in substituents on the aniline moiety can significantly alter enzyme inhibition potency.
Case Study: Inhibition of Pantothenate Kinase (PANK)
A study focused on the optimization and synthesis of compounds targeting pantothenate kinase (PANK), a regulator of coenzyme A levels, demonstrated that modifications to the aniline structure influenced inhibitory activity. Compounds derived from 3,5-di-tert-butylaniline showed promising results in inhibiting PANK with IC50 values in the nanomolar range, indicating potential therapeutic applications in treating neurological disorders associated with PANK dysregulation .
Comparative Analysis
The following table compares this compound with structurally similar compounds regarding their unique aspects and applications:
Compound Name | Structure Features | Unique Aspects |
---|---|---|
3,5-Di-tert-butylaniline | Amino group with two tert-butyl groups | Potential for enzyme interaction |
3,5-Di-tert-butylphenol | Hydroxyl group instead of amino group | Primarily used as an antioxidant |
3,5-Di-tert-butylbenzaldehyde | Contains an aldehyde group | Used in organic synthesis |
The unique combination of both tert-butyl groups and an amino group distinguishes this compound from other similar compounds, allowing for a wider range of chemical reactivity and biological interactions.
Q & A
Q. What are the optimal reaction conditions for synthesizing 3,5-DI-Tert-butylaniline hydrochloride?
Basic Research Focus
The synthesis involves reacting 3,5-di-tert-butylaniline with hydrochloric acid under controlled conditions. Key parameters include:
- Solvent Selection : Glacial acetic acid is commonly used due to its ability to protonate the amine and stabilize intermediates .
- Stoichiometry : A 1:1 molar ratio of 3,5-di-tert-butylaniline to HCl ensures complete salt formation. Excess HCl may require neutralization post-reaction.
- Purification : Flash chromatography (hexane/DCM mixtures) and recrystallization in acetone are effective for isolating high-purity product .
- Yield Optimization : Prolonged stirring (≥12 hours) improves conversion, though yields may plateau at ~39% due to steric hindrance from tert-butyl groups .
Q. How can researchers resolve discrepancies in NMR data for this compound derivatives?
Advanced Research Focus
Contradictory spectral data (e.g., unexpected peaks in -NMR) may arise from:
- Impurities : Residual acetic acid or unreacted aniline derivatives can introduce signals at δ 2.1–2.5 ppm. Purify via repeated column chromatography or preparative TLC .
- Tautomerism : Tert-butyl groups may induce conformational rigidity, altering splitting patterns. Compare with computational models (DFT) or use -NMR to confirm assignments .
- Solvent Artifacts : Deuterated solvents (e.g., CDCl) may interact with HCl. Use DO exchange or HSQC experiments to distinguish labile protons .
Q. What role does this compound play in synthesizing naphthalene diimide (NDI) derivatives?
Advanced Application Focus
The compound serves as a sterically hindered aniline precursor in NDI synthesis:
- Mechanistic Insight : Reacts with 2,6-dichloronaphthalene tetracarboxylic dianhydride in acetic acid, forming a diimide via nucleophilic substitution. The tert-butyl groups prevent π-stacking, enhancing solubility .
- Stoichiometric Balance : Use 1.5 equivalents of 3,5-di-tert-butylaniline to drive the reaction to completion, minimizing side products like mono-substituted intermediates .
- Functionalization : Post-synthesis iodination or bromination at the para position enables cross-coupling reactions (e.g., Suzuki-Miyaura) for optoelectronic materials .
Q. How should researchers assess the thermal stability of this compound?
Basic Characterization Focus
- Thermogravimetric Analysis (TGA) : Conduct under nitrogen at 10°C/min. Decomposition typically occurs above 200°C, with HCl loss observed as a mass drop at ~150°C .
- Differential Scanning Calorimetry (DSC) : Identify melting points (e.g., 215–220°C) and phase transitions. Compare with literature values to detect polymorphic forms .
- Moisture Sensitivity : Store under inert gas; hygroscopicity can lead to HCl dissociation. Use Karl Fischer titration to quantify water content in batches .
Q. What strategies mitigate low yields in amination reactions involving this compound?
Advanced Methodological Focus
Low yields often result from steric hindrance or competing pathways:
- Catalysis : Introduce Pd/Cu catalysts for Ullmann-type couplings to activate aryl halides .
- Microwave Assistance : Reduce reaction time (e.g., 2 hours vs. 12 hours) while maintaining 40–50% yield by enhancing kinetic control .
- Alternative Solvents : Replace acetic acid with DMF or DMSO to improve solubility of bulky intermediates .
Q. How can computational chemistry aid in designing derivatives of this compound?
Advanced Theoretical Focus
- DFT Calculations : Model electron density maps to predict regioselectivity in electrophilic substitutions (e.g., nitration at the meta position) .
- Molecular Dynamics (MD) : Simulate tert-butyl group rotation to assess steric effects on crystallization or aggregation in solvents .
- QSAR Studies : Correlate substituent effects (e.g., electron-withdrawing groups) with biological activity for drug discovery .
Q. What analytical techniques validate the purity of this compound?
Basic Quality Control Focus
Properties
IUPAC Name |
3,5-ditert-butylaniline;hydrochloride | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H23N.ClH/c1-13(2,3)10-7-11(14(4,5)6)9-12(15)8-10;/h7-9H,15H2,1-6H3;1H | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ISAHBRRSWDQIOE-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC(=CC(=C1)N)C(C)(C)C.Cl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H24ClN | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.80 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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